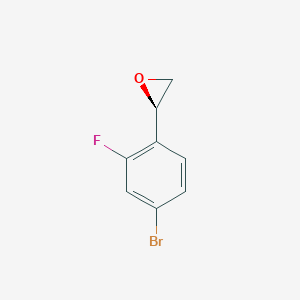
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol typically involves the reaction of 2-methylquinoline with propen-2-ol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction . The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste .
化学反応の分析
Types of Reactions
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .
科学的研究の応用
3-(2-Methylquinolin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
作用機序
The mechanism of action of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol involves its interaction with various molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by upregulating apoptosis-related proteins such as Caspase3 and Caspase9 . It also generates reactive oxygen species (ROS), which contribute to its inhibitory effects on cancer cell proliferation .
類似化合物との比較
Similar Compounds
2-Methylquinoline: A precursor in the synthesis of 3-(2-Methylquinolin-4-yl)prop-2-en-1-ol.
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
3-(2-Methylquinolin-4-yl)prop-2-en-1-one: A closely related compound with similar structural features.
Uniqueness
This compound stands out due to its unique combination of a quinoline ring and a propen-2-ol moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H13NO |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
(E)-3-(2-methylquinolin-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H13NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-7,9,15H,8H2,1H3/b5-4+ |
InChIキー |
RASFYWIQGZUQEN-SNAWJCMRSA-N |
異性体SMILES |
CC1=NC2=CC=CC=C2C(=C1)/C=C/CO |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)



![rac-(2R,5R)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B13534646.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropanenitrile](/img/structure/B13534680.png)


